4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride
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Overview
Description
“4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride” is a chemical compound that has been studied for its potential anticancer properties . It is a hybrid compound that has been synthesized and evaluated for its inhibitory activities against certain cancer cell lines .
Synthesis Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . The synthesis process involved the creation of these hybrids, which were then evaluated for their cytotoxic properties .Molecular Structure Analysis
The molecular structure of these hybrids was established through NMR and MS analysis . This analysis helped to confirm the successful synthesis of the hybrids and provided a basis for further evaluation of their properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these hybrids were carefully analyzed. The in situ reactions regulated the structure via changing the concentration of HDTBA during the assembly process, which in turn regulated the coordination competition between HDTBA and inorganic anions, thus generating different structures .Physical and Chemical Properties Analysis
The physical and chemical properties of these hybrids were evaluated as part of the synthesis process. The compounds synthesized are thermally stable with decomposition onset temperatures of 147–228 °C and exhibit acceptable densities of 1.77–1.80 g cm −3 .Scientific Research Applications
Molecular Building Blocks for Metal-Organic Frameworks
Research has highlighted the use of derivatives of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride as molecular building blocks in the synthesis of metal-organic frameworks (MOFs). These MOFs have been synthesized by combining the ligand with zinc chloride or zinc bromide, leading to the formation of three-dimensional frameworks through hydrogen bonding interactions (Lincke, Lässig, & Krautscheid, 2009).
Novel Antibacterial and Antitubercular Agents
A series of compounds, including derivatives of this compound, have been synthesized and evaluated for their potential antibacterial and antitubercular properties. These compounds displayed significant activity against various bacterial strains, including the Mycobacterium tuberculosis H37Rv strain (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).
Iron Complex Formation and Oxidative Stress
Another research area involves the complex formation of derivatives of this compound with iron ions. These complexes have been studied for their stability and redox properties, particularly in relation to oxidative stress and potential involvement in biological systems (Steinhauser, Heinz, Bartholomä, Weyhermüller, Nick, & Hegetschweiler, 2005).
Supramolecular Transition Metal Complexes
Research into supramolecular transition metal complexes based on triazole-benzoic acid derivatives, including this compound, has been conducted. These complexes exhibit interesting structural, spectroscopic, and thermal properties and can assemble into 3D supramolecular frameworks with potential applications in various fields (Wang, Wang, Du, Zhou, Yan, & Zhao, 2018).
Mechanism of Action
The mechanism of action of these hybrids is related to their inhibitory activities against certain cancer cell lines. Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Further investigation showed that compounds 2 and 14 clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .
Future Directions
Properties
IUPAC Name |
4-(3,5-dimethyl-1,2,4-triazol-1-yl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c1-7-12-8(2)14(13-7)10-5-3-9(4-6-10)11(15)16;/h3-6H,1-2H3,(H,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVATNKPBLDDCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C2=CC=C(C=C2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879657-96-2 |
Source
|
Record name | 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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